2-(Azetidin-3-ylidene)acetonitrile
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Overview
Description
2-(Azetidin-3-ylidene)acetonitrile is a heterocyclic compound featuring a four-membered azetidine ring with a nitrile group attached to the third carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylidene)acetonitrile typically involves the reaction of azetidine-3-one with appropriate reagents. One common method is the Horner–Wadsworth–Emmons reaction, which involves the use of a phosphonate ester and a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the desired product . Another approach involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate .
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor. This approach not only reduces the cost but also minimizes environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, reduction can produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
2-(Azetidin-3-ylidene)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows it to act as a pharmacophore, interacting with enzymes and receptors to modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: An intermediate in the synthesis of Baricitinib, a JAK1 and JAK2 inhibitor.
Methyl 2-(oxetan-3-ylidene)acetate: Another heterocyclic compound with similar reactivity.
Uniqueness
2-(Azetidin-3-ylidene)acetonitrile is unique due to its specific azetidine ring structure, which imparts distinct reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
2-(azetidin-3-ylidene)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-2-1-5-3-7-4-5/h1,7H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMAUILZJRKPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC#N)CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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